Cas no 186958-84-9 (1H-1,2,3-Triazolo[4,5-c]pyridine, 4-chloro-1-methyl-)

4-Chloro-1-methyl-1H-1,2,3-triazolo[4,5-c]pyridine is a heterocyclic compound featuring a fused triazole-pyridine core, functionalized with a chloro substituent at the 4-position and a methyl group at the 1-position. This structure imparts versatility in organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals. The chloro group enhances reactivity for nucleophilic substitution, enabling further derivatization, while the methyl group contributes to stability and solubility. Its rigid triazolo[4,5-c]pyridine scaffold is valuable in designing bioactive molecules, offering potential applications in medicinal chemistry. The compound is characterized by high purity and consistent performance, making it suitable for research and industrial-scale applications requiring precise functionalization.
1H-1,2,3-Triazolo[4,5-c]pyridine, 4-chloro-1-methyl- structure
186958-84-9 structure
Product Name:1H-1,2,3-Triazolo[4,5-c]pyridine, 4-chloro-1-methyl-
CAS No:186958-84-9
MF:C6H5ClN4
MW:168.583698987961
CID:3834737
PubChem ID:319585
Update Time:2025-05-23

1H-1,2,3-Triazolo[4,5-c]pyridine, 4-chloro-1-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,3-Triazolo[4,5-c]pyridine, 4-chloro-1-methyl-
    • 4-chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine
    • 4-Chloro-1-methyl-1H-1,2,3-triazolo(4,5-c)pyridine
    • NSC264038
    • EN300-6799401
    • 186958-84-9
    • DTXSID801230002
    • NSC-264038
    • 4-Chloro-1-methyl-1H-1,2,3-triazolo[4,5-c]pyridine
    • Inchi: 1S/C6H5ClN4/c1-11-4-2-3-8-6(7)5(4)9-10-11/h2-3H,1H3
    • InChI Key: USOZWBFLRCFYDC-UHFFFAOYSA-N
    • SMILES: ClC1C2=C(C=CN=1)N(C)N=N2

Computed Properties

  • Exact Mass: 168.0202739g/mol
  • Monoisotopic Mass: 168.0202739g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 43.6Ų

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1H-1,2,3-Triazolo[4,5-c]pyridine, 4-chloro-1-methyl- Related Literature

Additional information on 1H-1,2,3-Triazolo[4,5-c]pyridine, 4-chloro-1-methyl-

Chemical Profile of 1H-1,2,3-Triazolo[4,5-c]pyridine, 4-chloro-1-methyl- (CAS No. 186958-84-9)

1H-1,2,3-Triazolo[4,5-c]pyridine, 4-chloro-1-methyl-, identified by its Chemical Abstracts Service (CAS) number 186958-84-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the triazolopyridine class, a structural motif known for its broad spectrum of biological activities and potential therapeutic applications. The presence of a chloro substituent at the 4-position and a methyl group at the 1-position introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.

The triazolopyridine core is a fused heterocycle consisting of a pyridine ring connected to a triazole ring. This structural configuration imparts remarkable stability and reactivity, enabling diverse functionalization strategies. The 4-chloro group enhances the electrophilicity of the molecule, facilitating further derivatization and interaction with biological targets. In contrast, the 1-methyl group contributes to metabolic stability and influences the overall pharmacokinetic profile of the compound.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 1H-1,2,3-triazolo[4,5-c]pyridine, 4-chloro-1-methyl as an intermediate in the synthesis of novel bioactive molecules. Studies have demonstrated its utility in generating derivatives with enhanced binding affinity to enzymes and receptors involved in inflammatory pathways. For instance, researchers have explored its incorporation into small-molecule libraries designed to modulate Janus kinases (JAKs), which play a critical role in immune responses and autoimmune diseases.

The pharmacological relevance of this compound is underscored by its interaction with key biological pathways. Preclinical studies have indicated that derivatives of triazolopyridine exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, the 4-chloro substituent has been shown to improve solubility and cell membrane permeability, enhancing bioavailability. These characteristics make it an attractive candidate for further exploration in treating chronic inflammatory disorders.

In vitro assays have revealed that 1H-1,2,3-triazolo[4,5-c]pyridine, 4-chloro-1-methyl interacts with several protein targets relevant to cancer biology. Notably, it has demonstrated inhibitory activity against cyclin-dependent kinases (CDKs), which are pivotal regulators of cell cycle progression. The combination of its triazolopyridine scaffold with functional groups such as chloro and methyl allows for fine-tuning of binding interactions with these kinases. Such interactions may lead to the development of novel chemotherapeutic agents capable of disrupting tumor growth and proliferation.

The synthesis of this compound involves multi-step organic reactions that highlight its synthetic versatility. Key steps include condensation reactions between halogenated pyridines and triazole precursors under controlled conditions. The introduction of the 4-chloro group typically employs chlorination techniques using reagents such as phosphorus oxychloride (POCl₃). Subsequent methylation at the 1-position can be achieved through nucleophilic substitution reactions with methylating agents like dimethyl sulfate or methyl iodide.

From a medicinal chemistry perspective, the structural features of 1H-1,2,3-triazolo[4,5-c]pyridine, 4-chloro-1-methyl offer opportunities for optimizing drug-like properties such as potency, selectivity, and pharmacokinetic behavior. High-throughput screening (HTS) campaigns have identified several analogs with improved pharmacological profiles. These derivatives are being further investigated for their potential in treating neurological disorders, where modulation of glutamate receptor activity is crucial.

The growing interest in triazolopyridine derivatives is also driven by their potential applications in antiviral therapy. Recent research has suggested that modifications at the 4-chloro and methyl positions can enhance interactions with viral proteases and polymerases. This has led to the development of novel inhibitors against RNA viruses such as influenza A and coronaviruses. The adaptability of this scaffold allows for rapid optimization against emerging viral strains.

In conclusion,1H-1,2,3-triazolo[4,5-c]pyridine, 4-chloro-1-methyl, CAS No. 186958-84-9, represents a promising chemical entity with diverse biological activities. Its unique structural features make it a valuable building block for designing novel therapeutic agents targeting inflammation-related diseases、cancer、and viral infections。Ongoing research continues to uncover new applications for this compound,underscoring its importance in modern drug discovery efforts.

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